molecular formula C9H7N3 B1456783 6-Methylimidazo[1,2-a]pyridine-3-carbonitrile CAS No. 1423032-21-6

6-Methylimidazo[1,2-a]pyridine-3-carbonitrile

Cat. No.: B1456783
CAS No.: 1423032-21-6
M. Wt: 157.17 g/mol
InChI Key: AQTVMUSIWJOFNA-UHFFFAOYSA-N
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Description

6-Methylimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a methyl group at the 6-position and a cyano group at the 3-position.

Biochemical Analysis

Biochemical Properties

6-Methylimidazo[1,2-a]pyridine-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been studied for its potential as a covalent inhibitor in anticancer research . The compound’s interactions with enzymes such as PI3Kα have been characterized, showing its potential to inhibit enzyme activity and affect downstream signaling pathways .

Cellular Effects

This compound impacts various cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has demonstrated anticancer activity by affecting KRAS G12C-mutated NCI-H358 cells . The compound’s ability to modulate cell signaling pathways makes it a valuable tool in cancer research.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a covalent inhibitor, forming a stable bond with target enzymes and proteins . This interaction leads to the inhibition of enzyme activity, which can result in changes in gene expression and cellular function. The compound’s ability to inhibit specific enzymes makes it a promising candidate for drug development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for prolonged observation of its effects . Its degradation over time can influence its efficacy and impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage thresholds is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are important considerations in its pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which can impact its efficacy and toxicity.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, influencing its activity and function within the cell.

Preparation Methods

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methylimidazo[1,2-a]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and cyano groups enhances its reactivity and potential for diverse applications compared to other imidazo[1,2-a]pyridine derivatives .

Properties

IUPAC Name

6-methylimidazo[1,2-a]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-7-2-3-9-11-5-8(4-10)12(9)6-7/h2-3,5-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTVMUSIWJOFNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C2C#N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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